4-Fluoro-3-(trifluoromethylsulfonyl)benzenesulfonyl chloride

Übersicht

Beschreibung

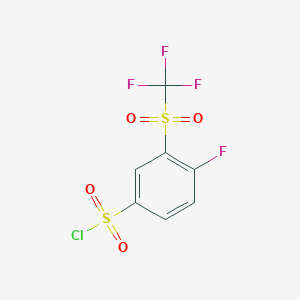

4-Fluoro-3-(trifluoromethylsulfonyl)benzenesulfonyl chloride is a chemical compound with the molecular formula C7H3ClF4O4S2 and a molecular weight of 326.68 g/mol . It is known for its applications in organic synthesis, particularly in the preparation of sulfonyl-containing compounds. This compound is characterized by the presence of both fluorine and trifluoromethylsulfonyl groups, which impart unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3-(trifluoromethylsulfonyl)benzenesulfonyl chloride typically involves the reaction of 4-fluorobenzenesulfonyl chloride with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques .

Analyse Chemischer Reaktionen

Types of Reactions

4-Fluoro-3-(trifluoromethylsulfonyl)benzenesulfonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.

Electrophilic Aromatic Substitution: The presence of electron-withdrawing groups such as fluorine and trifluoromethylsulfonyl makes the aromatic ring less reactive towards electrophiles, but it can still undergo substitution under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.

Electrophilic Aromatic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under controlled conditions.

Major Products

Sulfonamides: Formed by the reaction with amines.

Sulfonates: Formed by the reaction with alcohols.

Aryl Halides: Formed by halogenation reactions.

Wissenschaftliche Forschungsanwendungen

Synthesis and Reactivity

The synthesis of 4-fluoro-3-(trifluoromethylsulfonyl)benzenesulfonyl chloride typically involves the introduction of a sulfonamide group into organic molecules. This reaction is crucial as sulfonamides are prevalent in many pharmaceutical compounds. The compound can act as a reagent in nucleophilic aromatic substitution reactions, making it valuable for generating new sulfonamide derivatives .

Drug Development

One significant application of this compound is in drug development, particularly as an intermediate in synthesizing potent inhibitors for various biological targets. For example, it has been used to synthesize compounds that inhibit Bcl-2 and Bcl-xL proteins, which are critical in cancer cell survival. The derivatives created from this compound have shown promising results in inhibiting cancer cell growth with low nanomolar IC₅₀ values .

Structure-Based Drug Design

In structure-based drug design, the trifluoromethylsulfonyl group is identified as an effective replacement for other functional groups (e.g., nitro groups) to enhance binding affinity to target proteins such as Bcl-2 and Bcl-xL. This modification leads to compounds with improved specificity and potency against cancer cells .

Synthetic Chemistry

The compound serves as a building block for synthesizing various sulfonamide-containing drug candidates. Its ability to form stable bonds with nucleophiles like amines and alcohols facilitates the creation of complex organic molecules necessary for pharmaceutical applications .

Case Studies

Safety Considerations

Due to its corrosive nature, proper safety protocols must be followed when handling this compound. It is essential to work under inert gas conditions and avoid contact with moisture, as it can react violently with water or alcohols . Standard laboratory safety measures should be adhered to, including wearing appropriate personal protective equipment.

Wirkmechanismus

The mechanism of action of 4-Fluoro-3-(trifluoromethylsulfonyl)benzenesulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group acts as an electrophile, reacting with nucleophiles to form various derivatives. The trifluoromethylsulfonyl group enhances the electrophilicity of the sulfonyl chloride, making it more reactive . This compound can also participate in radical reactions, where the trifluoromethyl group can stabilize radical intermediates .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-(Trifluoromethyl)benzenesulfonyl chloride: Similar structure but lacks the fluorine atom on the aromatic ring.

Trifluoromethanesulfonyl chloride: Contains a trifluoromethylsulfonyl group but lacks the aromatic ring.

Uniqueness

4-Fluoro-3-(trifluoromethylsulfonyl)benzenesulfonyl chloride is unique due to the presence of both fluorine and trifluoromethylsulfonyl groups on the aromatic ring. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable in various synthetic applications .

Biologische Aktivität

Overview

4-Fluoro-3-(trifluoromethylsulfonyl)benzenesulfonyl chloride is a synthetic compound with significant biological activity, particularly in medicinal chemistry and biochemical research. Its molecular formula is CHClFOS, and it has a molecular weight of approximately 326.68 g/mol. The compound features both a sulfonyl chloride and a trifluoromethyl group, enhancing its reactivity and potential applications in drug development and synthesis of complex organic molecules.

The biological activity of this compound primarily stems from its ability to act as an electrophile due to the sulfonyl chloride group. This allows it to react with various nucleophiles, forming derivatives that can interact with biological targets. The presence of the trifluoromethyl group further increases its electrophilicity, making it a potent reagent in biochemical reactions.

Applications in Biological Research

-

Inhibition Studies :

- The compound has been utilized in studies targeting Bcl-2 and Bcl-xL proteins, which are crucial in regulating apoptosis. For instance, a derivative synthesized using this compound demonstrated high affinity (K = 2.1 nM for Bcl-2 and < 1 nM for Bcl-xL), indicating its potential as a selective inhibitor in cancer therapy .

-

Drug Development :

- Research indicates that compounds containing the trifluoromethyl group can significantly enhance the potency of drugs. For example, the introduction of this group has been linked to improved inhibition of various enzymes, including reverse transcriptase, by altering the pharmacokinetic properties of the drug candidates .

-

Modification of Biomolecules :

- It is employed in the modification of biomolecules to study their functions and interactions, particularly in the synthesis of sulfonamides and aryl halides.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| 4-(Trifluoromethyl)benzenesulfonyl chloride | Structure | Lacks fluorine on the aromatic ring |

| Trifluoromethanesulfonyl chloride | Structure | No aromatic ring but contains trifluoromethylsulfonyl group |

The uniqueness of this compound lies in its combination of both fluorine and trifluoromethylsulfonyl groups, which confers distinct chemical properties that are advantageous for various synthetic applications.

Case Studies

- Cancer Therapeutics : A study demonstrated that derivatives based on this compound exhibited selective inhibition against Bcl-2 family proteins, suggesting potential applications in targeted cancer therapies.

- Enzyme Inhibition : Research involving the synthesis of compounds with this structure showed enhanced inhibitory effects against specific enzymes, highlighting its role in developing more effective pharmaceuticals.

Eigenschaften

IUPAC Name |

4-fluoro-3-(trifluoromethylsulfonyl)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF4O4S2/c8-18(15,16)4-1-2-5(9)6(3-4)17(13,14)7(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYZOKHJRIIDLOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)Cl)S(=O)(=O)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF4O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10719858 | |

| Record name | 4-Fluoro-3-(trifluoromethanesulfonyl)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10719858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1027345-07-8 | |

| Record name | 4-Fluoro-3-(trifluoromethanesulfonyl)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10719858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.